Sinapine hydroxide
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Overview
Description
Sinapine hydroxide is a naturally occurring compound found predominantly in the seeds of plants belonging to the Brassicaceae family, such as mustard and rapeseed. It is an ester of sinapinic acid and choline. This compound is known for its antioxidant, anti-inflammatory, and potential anti-cancer properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sinapine hydroxide can be synthesized through the esterification of sinapinic acid with choline. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound often involves the extraction of sinapine from plant sources, such as mustard seed meal or rapeseed meal. The extraction process can be enhanced using techniques like hot-alcohol-reflux-assisted sonication combined with anti-solvent precipitation . This method increases the yield of sinapine compared to traditional extraction methods.
Chemical Reactions Analysis
Types of Reactions
Sinapine hydroxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sinapic acid and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce sinapinic acid and choline.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis reaction.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sinapic acid, 2,6-dimethoxy-p-benzoquinone, and 6-hydroxy-5,7-dimethoxy-2-naphthoic acid.
Hydrolysis: Sinapinic acid and choline.
Substitution: Products vary based on the nucleophile used in the reaction.
Scientific Research Applications
Sinapine hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other phenolic compounds and as a reagent in various chemical reactions.
Biology: Studied for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.
Industry: Utilized in the food industry for its antioxidant properties, which can help in preserving food products.
Mechanism of Action
The mechanism of action of sinapine hydroxide involves its ability to donate hydrogen atoms, which neutralizes free radicals and reduces oxidative stress. It also modulates various signaling pathways, such as the CD36/CDC42-JAK2-STAT3 pathway, which plays a role in reducing lipid accumulation and inflammation in foam cells .
Comparison with Similar Compounds
Similar Compounds
Sinapinic acid: The parent compound of sinapine hydroxide, known for its antioxidant properties.
Sinapoyl glucose: Another ester of sinapinic acid, found in plants and involved in various biological processes.
Sinapoyl malate: A sinapate ester that protects plants from UV radiation.
Uniqueness
This compound is unique due to its combination of antioxidant, anti-inflammatory, and potential anti-cancer properties. Its ability to modulate lipid metabolism and reduce atherosclerosis sets it apart from other similar compounds .
Properties
Molecular Formula |
C16H25NO6 |
---|---|
Molecular Weight |
327.37 g/mol |
IUPAC Name |
2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;hydroxide |
InChI |
InChI=1S/C16H23NO5.H2O/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;/h6-7,10-11H,8-9H2,1-5H3;1H2 |
InChI Key |
NOZUYJMVDJBABT-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC.[OH-] |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.[OH-] |
Origin of Product |
United States |
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